N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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Description
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H16FN7O3 and its molecular weight is 469.436. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis and biological activity of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound of interest. For instance, Petrie et al. (1985) detailed the preparation of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their in vitro activity against certain viruses and tumor cells, noting that guanosine analogues exhibited moderate antitumor activity (Petrie et al., 1985). Additionally, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, highlighting their cytotoxicity against certain cancer cell lines and potential as anti-inflammatory agents (Rahmouni et al., 2016).
Antitumor Activity and Molecular Docking
El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives and evaluated their antitumor activity, demonstrating significant cytotoxic effects against human liver carcinoma cell lines. This study also included molecular docking to understand the interaction of these compounds with thymidylate synthase, a key enzyme in DNA synthesis (El-Zahar et al., 2011).
Antiviral and Antimicrobial Properties
The potential for antiviral and antimicrobial applications of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. For example, the synthesis and evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography indicated the selectivity and affinity of these compounds for specific biological targets, which could be leveraged for antiviral drug development (Fookes et al., 2008).
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN7O3/c1-13-10-20(27-23(34)19-11-14-4-2-3-5-18(14)35-19)32(30-13)24-28-21-17(22(33)29-24)12-26-31(21)16-8-6-15(25)7-9-16/h2-12H,1H3,(H,27,34)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGGCGFQUZYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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